GSK180736A

Vue d'ensemble

Description

GSK180736A est un inhibiteur puissant et sélectif de la protéine kinase 1 contenant une hélice enroulée associée à Rho (ROCK1) et de la kinase 2 des récepteurs couplés aux protéines G (GRK2). Il est connu pour sa forte sélectivité envers GRK2 par rapport à d'autres kinases telles que GRK1 et GRK5 . Le composé a été largement utilisé dans la recherche scientifique pour étudier les rôles de ces kinases dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GSK180736A implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements élevés et une pureté élevée .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, garantissant une pureté élevée et une cohérence du produit final. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : GSK180736A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.

Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants sur les cycles aromatiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels sur les cycles aromatiques .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de ROCK1 et GRK2.

Biologie : Utilisé dans des tests cellulaires pour étudier les rôles de ROCK1 et GRK2 dans les processus cellulaires tels que la migration, la prolifération et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant une activité de kinase dysrégulée, telles que les maladies cardiovasculaires et le cancer.

Industrie : Utilisé dans le développement d'inhibiteurs de kinases et d'autres composés pharmaceutiques .

5. Mécanisme d'action

This compound exerce ses effets en se liant aux sites actifs de ROCK1 et GRK2, inhibant leur activité de kinase. Cette inhibition perturbe les voies de signalisation en aval régulées par ces kinases, conduisant à divers effets biologiques. Par exemple, l'inhibition de ROCK1 affecte la dynamique du cytosquelette et la motilité cellulaire, tandis que l'inhibition de GRK2 module la signalisation des récepteurs couplés aux protéines G .

Composés similaires :

GSK2163632A : Un autre inhibiteur sélectif de GRK avec un mode de liaison différent.

Y-27632 : Un inhibiteur de ROCK bien connu avec une structure chimique différente.

Fasudil : Un inhibiteur de ROCK utilisé en clinique pour le traitement du spasme vasculaire cérébral .

Unicité de this compound : this compound est unique en raison de sa forte sélectivité pour GRK2 par rapport à d'autres kinases et de son double inhibition de ROCK1 et GRK2. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans divers processus biologiques .

Applications De Recherche Scientifique

Cell Signaling Studies

GSK180736A is utilized as a tool compound in cell-based assays to investigate the roles of ROCK1 and GRK2 in various cellular processes. Its ability to selectively inhibit GRK2 allows researchers to explore the specific contributions of this kinase to GPCR signaling pathways.

Pharmacological Research

The compound has been studied for its potential therapeutic applications in cardiovascular diseases. For instance, it has shown promise in improving cardiac function in preclinical models of myocardial infarction, indicating its potential as a treatment for heart failure .

Development of Kinase Inhibitors

This compound serves as a scaffold for the development of new inhibitors targeting GRK2 and other kinases. Researchers have synthesized derivatives based on its structure to enhance potency and selectivity against various kinases . This approach has led to the discovery of new compounds that exhibit improved pharmacokinetic profiles compared to this compound .

Case Study 1: Inhibition of GRK2 and Internalization of μ-Opioid Receptors

In a study assessing the efficacy of various GRK inhibitors, this compound was compared with newly developed compounds based on the paroxetine scaffold. While this compound demonstrated significant inhibition of GRK2, it was noted that compounds derived from paroxetine exhibited superior cell permeability and efficacy in blocking the internalization of μ-opioid receptors in human embryonic kidney cells . This highlights the importance of structural modifications to enhance drug delivery and effectiveness.

Case Study 2: Structure-Function Analysis

Research involving the crystallization of this compound with GRK2 provided insights into its binding interactions within the active site. The compound was found to occupy critical regions similar to known inhibitors like paroxetine, forming essential hydrogen bonds that contribute to its inhibitory potency . This structural information is invaluable for guiding future drug design efforts aimed at developing more selective GRK inhibitors.

Data Tables

| Compound | Target Kinase | IC50 (μM) | Selectivity | Comments |

|---|---|---|---|---|

| This compound | GRK2 | 0.77 | >100-fold over GRK1 | Potent inhibitor; used in pharmacological studies |

| CCG258747 | GRK2 | <0.01 | High selectivity | Improved cell permeability compared to this compound |

| Takeda103A | GRK2 | Not specified | Reference compound | Used for structural comparisons |

Mécanisme D'action

GSK180736A exerts its effects by binding to the active sites of ROCK1 and GRK2, inhibiting their kinase activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to various biological effects. For example, inhibition of ROCK1 affects cytoskeletal dynamics and cell motility, while inhibition of GRK2 modulates G protein-coupled receptor signaling .

Comparaison Avec Des Composés Similaires

GSK2163632A: Another selective GRK inhibitor with a different binding mode.

Y-27632: A well-known ROCK inhibitor with a different chemical structure.

Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm .

Uniqueness of GSK180736A: this compound is unique due to its high selectivity for GRK2 over other kinases and its dual inhibition of ROCK1 and GRK2. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes .

Activité Biologique

GSK180736A is a compound primarily developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1 (ROCK1). This article delves into the biological activity of this compound, focusing on its mechanisms, selectivity, and implications for therapeutic applications.

This compound operates by inhibiting GRK2, which plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). GRK2 is implicated in various physiological processes, particularly in cardiac function. By inhibiting GRK2, this compound enhances the activity of β-adrenergic receptors (βARs), which can lead to improved cardiac responsiveness and function. This is particularly significant in conditions like heart failure where GRK2 is overexpressed .

Selectivity Profile

This compound exhibits high selectivity for GRK2 over other kinases, including ROCK1 and other GRK family members. The compound has an IC50 value of approximately 0.77 μM for GRK2 and shows more than 100-fold selectivity against other GRKs . This selectivity is vital to minimize off-target effects that could arise from inhibiting other kinases involved in critical cellular functions.

Table 1: Inhibition Profile of this compound Compared to Other Kinase Inhibitors

| Compound | Target Kinase | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | GRK2 | 0.77 | >100 (vs. ROCK1) |

| Paroxetine | GRK2 | 1.1 | >5 (vs. other GRKs) |

| GSK2163632A | GRK1 | 0.085 | >160 (vs. GRK2) |

Structural Insights

The binding mode of this compound has been elucidated through co-crystallization studies with GRK2, revealing that it occupies the active site similarly to paroxetine. The indazole ring structure of this compound contributes to its binding affinity and selectivity . The compound's interaction surface area is slightly larger than that of paroxetine, indicating a potentially more effective inhibition mechanism.

Therapeutic Implications

The inhibition of GRK2 by this compound has been linked to several beneficial effects in preclinical models:

- Cardiac Function Improvement : Studies have demonstrated that inhibition of GRK2 can enhance cardiac contractility and reduce remodeling post-myocardial infarction .

- Potential in Heart Failure : Given that GRK2 is a biomarker for heart failure, targeting this kinase with this compound may provide a novel therapeutic strategy for managing heart failure symptoms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

- Heart Failure Models : In animal models, administration of this compound led to improved cardiac function metrics and reduced levels of catecholamines, indicating enhanced sympathetic responsiveness .

- Inflammatory Response : Research has shown that GRK2 plays a role in inflammatory signaling pathways. By inhibiting GRK2, this compound may modulate immune responses, suggesting potential applications beyond cardiovascular diseases .

- Oncogenic Pathways : As ROCK1 is involved in various cellular processes including proliferation and apoptosis, the dual inhibition by this compound may also impact cancer biology, warranting further exploration into its anti-cancer potential .

Propriétés

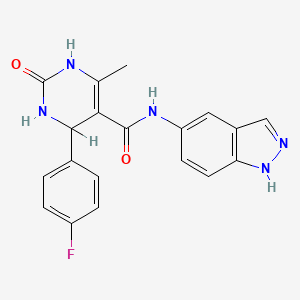

IUPAC Name |

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIGWIZTYAQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (GSK180736A)?

A1: this compound functions as a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2. [, , ] It achieves this by binding to the active site of GRK2 in a manner similar to paroxetine, another GRK2 inhibitor. [, ] This binding prevents GRK2 from phosphorylating activated G protein-coupled receptors (GPCRs), a key step in initiating receptor desensitization and internalization. [, ]

Q2: How does the structure of this compound contribute to its selectivity for GRK2?

A2: The structure of this compound, which features an indazole ring, plays a crucial role in its selectivity for GRK2. [, ] Crystallographic studies reveal that the indazole moiety forms strong interactions with the hinge region of the GRK2 active site. [] These interactions are more extensive than those observed with benzodioxole-containing analogs, leading to increased potency but potentially compromising selectivity. [] Furthermore, the binding of this compound stabilizes a specific conformation of the GRK2 kinase domain, which differs from that induced by benzodioxole analogs and may contribute to its selectivity profile. []

Q3: Has this compound demonstrated efficacy in cellular models, and if so, what are the implications?

A3: While this compound exhibits potent in vitro inhibition of GRK2, its efficacy in cell-based assays is limited by its cell permeability. [] This highlights the importance of considering cell membrane penetration when designing GRK inhibitors for therapeutic applications. [] In contrast, paroxetine-based analogs, which exhibit better cell permeability, have shown greater efficacy in blocking the internalization of the μ-opioid receptor, a process driven by GRK2. [] This finding underscores the need for GRK inhibitors with optimized physicochemical properties to ensure effective target engagement within a cellular context.

Q4: Are there ongoing efforts to improve upon the limitations of this compound?

A4: Yes, research efforts are focusing on leveraging structural insights from this compound to develop more potent and selective GRK2 inhibitors. [] For example, the discovery of a novel binding region occupied by a pyrrolopyrimidine-containing compound (GSK2163632A) in the GRK active site offers a promising avenue for designing inhibitors with enhanced selectivity. [] These efforts highlight the importance of structure-based drug design in optimizing GRK inhibitor potency, selectivity, and ultimately, therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.